2-Fluoro-5-(thiophen-2-yl)benzaldehyde
Description
2-Fluoro-5-(thiophen-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a thiophene substituent at the para position relative to the aldehyde group. This compound is structurally characterized by a benzene ring substituted with a fluorine atom at position 2 and a thiophen-2-yl group at position 3. The thiophene moiety introduces electron-rich aromaticity, while the fluorine atom enhances electrophilic reactivity at the aldehyde group.
The compound is synthesized via condensation reactions involving fluorinated benzaldehyde derivatives and thiophene-containing precursors. For example, methods similar to those described for related thiophenyl imidazopyridine derivatives (e.g., glacial acetic acid reflux with ammonium acetate as a catalyst) are likely employed . Its applications span drug discovery, where it serves as a precursor for kinase inhibitors and anticancer agents, leveraging the thiophene group’s role in enhancing binding affinity to biological targets .
Properties
Molecular Formula |
C11H7FOS |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-fluoro-5-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
InChI Key |
WZQDORMKCIJDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(thiophen-2-yl)benzaldehyde typically involves the introduction of a thiophene ring and a fluorine atom onto a benzaldehyde framework. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzaldehyde ring. The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzaldehyde under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-5-thiophen-2-yl-benzoic acid.
Reduction: 2-Fluoro-5-thiophen-2-yl-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(thiophen-2-yl)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(thiophen-2-yl)benzaldehyde and its derivatives involves interactions with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The thiophene ring can participate in π-π interactions, which are important in binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electrophilic Reactivity : The aldehyde group in 2-Fluoro-5-(thiophen-2-yl)benzaldehyde is more reactive than its methoxy or iodo analogues due to reduced steric hindrance and electron-withdrawing effects of fluorine .
- Biological Activity: Thiophene-containing acrylonitrile derivatives (e.g., compound 32 in ) exhibit potent anticancer activity (GI₅₀ <10 nM), highlighting the importance of the thiophene motif in enhancing cytotoxicity.
- Synthetic Utility : Compared to pyridine-based analogues (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ), the benzaldehyde derivative offers greater versatility in forming Schiff bases or imine linkages for drug design .
Metabolic Stability and Permeability
Thiophene-containing compounds generally exhibit improved metabolic stability due to the sulfur atom’s resistance to oxidative degradation. For instance, pyrrolopyrimidine-based EGFR inhibitors with thiophenyl substituents demonstrate enhanced permeability and reduced CYP450-mediated metabolism compared to furan or phenyl analogues . This trend likely extends to 2-Fluoro-5-(thiophen-2-yl)benzaldehyde, though specific ADME studies are lacking.
Crystallographic and Computational Insights
- Crystallography : Mercury CSD 2.0 enables comparative analysis of packing patterns between 2-Fluoro-5-(thiophen-2-yl)benzaldehyde and its analogues. For example, the fluorine atom’s role in directing molecular packing via C–H···F interactions can be contrasted with iodine’s bulkier halogen bonding in 2-Fluoro-5-iodobenzaldehyde .
- Docking Studies : Molecular docking of thiophenyl derivatives (e.g., imidazopyridines ) into kinase binding pockets reveals that the thiophene ring engages in π-π stacking with hydrophobic residues, a feature shared by the benzaldehyde analogue but modulated by the aldehyde’s polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
